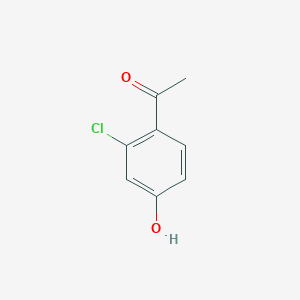

1-(2-Chloro-4-hydroxyphenyl)ethanone

Description

1-(2-Chloro-4-hydroxyphenyl)ethanone (CAS 68301-59-7) is a hydroxyacetophenone derivative characterized by a chloro substituent at the 2-position and a hydroxyl group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇ClO₂, with a molecular weight of 170.60 g/mol and a melting point of 110°C . The compound is synthesized via:

Properties

IUPAC Name |

1-(2-chloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQXWOPVKMSPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497943 | |

| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-59-7 | |

| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-4’-hydroxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. This reaction proceeds through an acetylation mechanism, yielding 2’-chloro-4’-hydroxyacetophenone as the product.

Industrial Production Methods

In an industrial setting, the production of 2’-chloro-4’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 2-chloro-4-hydroxybenzoic acid.

Reduction: 2-chloro-4-hydroxyphenylethanol.

Substitution: 2-amino-4-hydroxyacetophenone or 2-thio-4-hydroxyacetophenone.

Scientific Research Applications

2’-Chloro-4’-hydroxyacetophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-chloro-4’-hydroxyacetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxyacetophenones with chloro and hydroxyl substituents exhibit diverse physicochemical and biological properties depending on substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds

Key Differences and Implications

Substituent Position Effects: Bioactivity: Hydroxyl and methoxy groups at the 2,4-dihydroxy positions (e.g., FJ4) enhance α-glucosidase inhibition compared to mono-hydroxylated analogs . In contrast, methoxylation at the 3-position (CAS 151340-06-6) may reduce polarity, affecting solubility . Antioxidant Activity: Compounds with multiple hydroxyl groups (e.g., 2,4-dihydroxy) show stronger radical scavenging activity, as seen in structurally related Schiff bases .

Synthetic Accessibility: Friedel-Crafts vs. Suzuki Coupling: Simple chloro-hydroxyacetophenones (e.g., CAS 68301-59-7) are synthesized in one step, whereas biphenyl derivatives (e.g., FJ4) require multi-step protocols involving cross-coupling reactions .

Thermal Stability :

- Melting points vary significantly with substitution. For example, 3-methoxy substitution (CAS 151340-06-6) lowers the melting point (~97–98°C) compared to the parent compound (110°C) .

Isomer-Specific Activity: Hydroxyl Group Position: Comparing 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 8.2 µM) with its 2,3-dihydroxy isomer (IC₅₀ = 12.5 µM) highlights the critical role of hydroxyl positioning in α-glucosidase inhibition .

Biological Activity

1-(2-Chloro-4-hydroxyphenyl)ethanone, also known as 2’-Chloro-4’-hydroxyacetophenone, is an organic compound with significant biological activity. It has garnered attention due to its potential applications in pharmacology, particularly in cancer research and as an enzyme inhibitor. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.6 g/mol

- Physical State : Solid at room temperature

The compound features a chloro group and a hydroxy group attached to an acetophenone backbone, which contributes to its reactivity and biological activity.

Enzyme Interaction

This compound is known to interact with various enzymes, particularly as an inhibitor of histone deacetylases (HDACs). This interaction leads to increased acetylation of histones, which can alter gene expression patterns. The following table summarizes the biochemical interactions and effects observed:

| Biochemical Interaction | Effect |

|---|---|

| HDAC Inhibition | Increases histone acetylation |

| Gene Expression Modulation | Alters cellular processes such as proliferation |

| Cellular Metabolism | Influences metabolic pathways |

Cellular Effects

The compound's influence on cellular processes is profound. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that varying dosages can lead to different outcomes in cell viability and function:

- Low Doses : May enhance cellular functions and exhibit beneficial effects.

- High Doses : Can induce toxicity and adverse physiological responses.

Research Findings

Recent studies have highlighted the compound's anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating significant cytotoxic activity:

| Cell Line | IC₅₀ Value (µM) | Effect |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | Strong inhibition |

| MCF7 | 0.67 | Effective against breast cancer |

| SW1116 | 0.80 | Effective against colon cancer |

These findings indicate that this compound has potential as a therapeutic agent in oncology.

Case Studies

A notable study investigated the effects of this compound on leukemia and solid tumors. The results indicated that it could significantly inhibit tumor growth in various models:

- Leukemia Models : Showed promising results with a growth percentage inhibition (GP) of up to 39.77%.

- Solid Tumor Models : Demonstrated effectiveness in reducing tumor size in vivo.

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2’-Hydroxyacetophenone | Hydroxy group only | Moderate activity |

| 4’-Chloroacetophenone | Chloro group only | Lower reactivity |

| 2’-Chloro-3’,4’-dihydroxyacetophenone | Both chloro and hydroxy groups | Enhanced activity |

The presence of both chloro and hydroxy groups in this compound enhances its electrophilicity and reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.